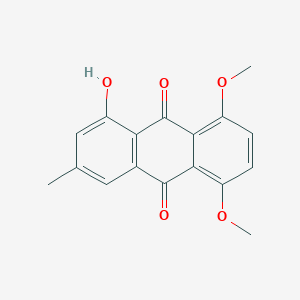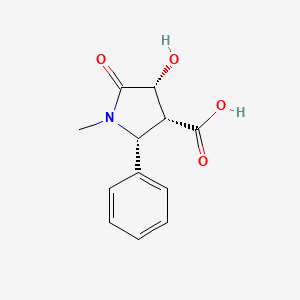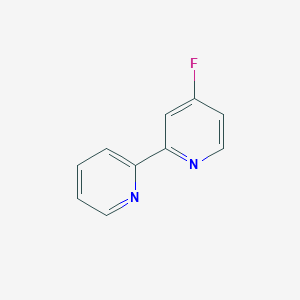![molecular formula C23H34O2S2 B13131406 2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane CAS No. 821782-06-3](/img/structure/B13131406.png)
2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring linked to a decyl chain, which is further connected to a bithiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the bithiophene unit. The bithiophene can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Next, the decyl chain is introduced via a nucleophilic substitution reaction, where the bithiophene reacts with a decyl halide. Finally, the tetrahydropyran ring is formed through an intramolecular cyclization reaction, typically using an acid catalyst to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene units or the tetrahydropyran ring.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes or tetrahydrothiophenes.
科学的研究の応用
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: The compound’s unique properties could be explored for therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran depends on its specific application. In organic electronics, the compound’s ability to transport electrons or holes is crucial. The bithiophene units facilitate π-π stacking interactions, which enhance charge transport properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-((10-(Hexadecyloxy)decyl)oxy)tetrahydro-2H-pyran: This compound has a similar structure but with a hexadecyloxy chain instead of a bithiophene unit.
2-((10-(Tetrahydro-2H-pyran-2-yloxy)decyl)oxy)tetrahydro-2H-pyran: This compound features two tetrahydropyran rings linked by a decyl chain.
Uniqueness
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics, where efficient charge transport is essential.
特性
CAS番号 |
821782-06-3 |
|---|---|
分子式 |
C23H34O2S2 |
分子量 |
406.6 g/mol |
IUPAC名 |
2-[10-(5-thiophen-2-ylthiophen-2-yl)decoxy]oxane |
InChI |
InChI=1S/C23H34O2S2/c1(2-4-6-9-17-24-23-14-8-10-18-25-23)3-5-7-12-20-15-16-22(27-20)21-13-11-19-26-21/h11,13,15-16,19,23H,1-10,12,14,17-18H2 |
InChIキー |
OVAJDMOUNPAXNL-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CC=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


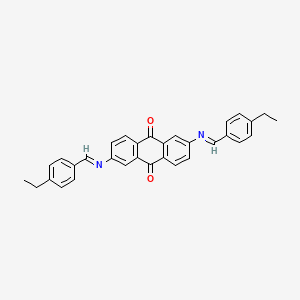
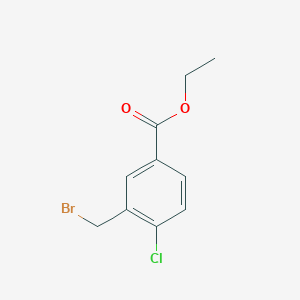
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
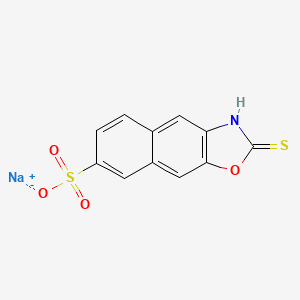
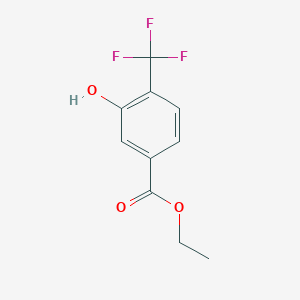

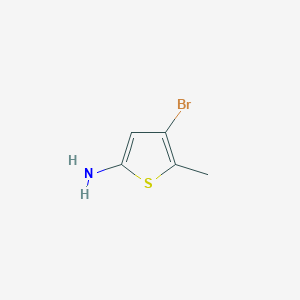
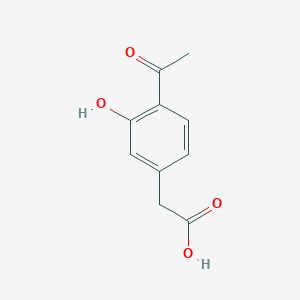
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

